molecular formula C8H12N2O2S B114240 4-Ethylamino-benzenesulfonamide CAS No. 157038-15-8

4-Ethylamino-benzenesulfonamide

Cat. No.: B114240
CAS No.: 157038-15-8
M. Wt: 200.26 g/mol
InChI Key: XRDYSLJVSXDXOD-UHFFFAOYSA-N
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Description

4-Ethylamino-benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an ethylamino group attached to the benzene ring, which is further substituted with a sulfonamide group.

Mechanism of Action

Target of Action

The primary target of 4-Ethylamino-benzenesulfonamide is Carbonic Anhydrase 2 (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by this compound affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in the body. By inhibiting Carbonic Anhydrase 2, this compound can disrupt these processes, potentially leading to a variety of physiological effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Carbonic Anhydrase 2. This can lead to a disruption in the balance of bicarbonate and protons in the body, potentially affecting a variety of physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the drug’s stability and its ability to interact with its target . .

Biochemical Analysis

Biochemical Properties

4-Ethylamino-benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This interaction suggests that this compound could potentially be used as an antiproliferative agent .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit carbonic anhydrase IX. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Specifically, it binds to carbonic anhydrase IX, inhibiting its activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has been associated with long-term effects on cellular function in in vitro studies .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its interaction with carbonic anhydrase IX . Detailed information on specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, was not found in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylamino-benzenesulfonamide typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylamino-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Scientific Research Applications

4-Ethylamino-benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

    4-Amino-benzenesulfonamide: Lacks the ethylamino group, making it less lipophilic.

    4-Methylamino-benzenesulfonamide: Contains a methyl group instead of an ethyl group, affecting its pharmacokinetic properties.

Uniqueness: 4-Ethylamino-benzenesulfonamide is unique due to its ethylamino substitution, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to its analogs .

Properties

IUPAC Name

4-(ethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYSLJVSXDXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598663
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157038-15-8
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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